molecular formula C26H35NO5S B12540546 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-67-8

1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-

Cat. No.: B12540546
CAS No.: 651331-67-8
M. Wt: 473.6 g/mol
InChI Key: RQDPPZAUCSIINO-UHFFFAOYSA-N
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Description

1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This particular compound features a methoxy group at the 6th position of the indole ring and a sulfonyl group attached to a methoxyphenyl moiety, making it a unique and potentially valuable molecule for research and industrial applications.

Preparation Methods

The synthesis of 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The methoxy and sulfonyl groups can be introduced through subsequent reactions involving appropriate reagents such as methanesulfonic acid and methoxyphenyl derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes into alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups at various positions on the indole ring.

Scientific Research Applications

1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The methoxy and sulfonyl groups may enhance its binding affinity and specificity, leading to more potent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- include other indole derivatives such as:

The uniqueness of 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

CAS No.

651331-67-8

Molecular Formula

C26H35NO5S

Molecular Weight

473.6 g/mol

IUPAC Name

10-[6-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]decan-1-ol

InChI

InChI=1S/C26H35NO5S/c1-31-22-12-15-24(16-13-22)33(29,30)27-20-21(25-17-14-23(32-2)19-26(25)27)11-9-7-5-3-4-6-8-10-18-28/h12-17,19-20,28H,3-11,18H2,1-2H3

InChI Key

RQDPPZAUCSIINO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OC)CCCCCCCCCCO

Origin of Product

United States

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